molecular formula C13H10BrN3O B12850870 8-(Benzyloxy)-6-bromoimidazo[1,2-a]pyrazine

8-(Benzyloxy)-6-bromoimidazo[1,2-a]pyrazine

Cat. No.: B12850870
M. Wt: 304.14 g/mol
InChI Key: XKNIACWRSWOJEJ-UHFFFAOYSA-N
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Description

8-(Benzyloxy)-6-bromoimidazo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound. Heterocyclic compounds are widely found in natural products, synthetic drugs, and functional materials. The imidazo[1,2-a]pyrazine scaffold is known for its biological activity and is used in various pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Benzyloxy)-6-bromoimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyrazine with benzyl bromide in the presence of a base to form the benzyloxy derivative. This intermediate is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

8-(Benzyloxy)-6-bromoimidazo[1,2-a]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyrazines, while coupling reactions can produce biaryl derivatives .

Scientific Research Applications

8-(Benzyloxy)-6-bromoimidazo[1,2-a]pyrazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 8-(Benzyloxy)-6-bromoimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and functions .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H10BrN3O

Molecular Weight

304.14 g/mol

IUPAC Name

6-bromo-8-phenylmethoxyimidazo[1,2-a]pyrazine

InChI

InChI=1S/C13H10BrN3O/c14-11-8-17-7-6-15-12(17)13(16-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

XKNIACWRSWOJEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=CN3C2=NC=C3)Br

Origin of Product

United States

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